molecular formula C20H18N2O4 B14889035 (2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid

(2E)-4-oxo-4-{[1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}but-2-enoic acid

Cat. No.: B14889035
M. Wt: 350.4 g/mol
InChI Key: HTCTXEKNVTYRDD-ZHACJKMWSA-N
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Description

4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and an oxobutenoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The next step involves the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. This reaction typically requires a benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxobutenoic Acid Group: The final step involves the formation of the oxobutenoic acid group through a Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxobutenoic acid group to a hydroxybutanoic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxybutanoic acid derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
  • N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one

Uniqueness

4-((1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-oxobut-2-enoic acid is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

(E)-4-[(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C20H18N2O4/c23-18(10-11-19(24)25)21-16-8-9-17-15(13-16)7-4-12-22(17)20(26)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,21,23)(H,24,25)/b11-10+

InChI Key

HTCTXEKNVTYRDD-ZHACJKMWSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)NC(=O)/C=C/C(=O)O)N(C1)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C=CC(=O)O)N(C1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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